molecular formula C25H21FN2O3 B3589808 2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE

2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B3589808
M. Wt: 416.4 g/mol
InChI Key: MEKFFJKQDYUEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,4-DIMETHOXYPHENYL)-N~4~-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-30-18-11-12-20(24(13-18)31-2)23-14-21(19-5-3-4-6-22(19)28-23)25(29)27-15-16-7-9-17(26)10-8-16/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKFFJKQDYUEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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